[2-(Cyclohex-1-en-1-yl)ethyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRXEHITALYOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 Cyclohex 1 En 1 Yl Ethyl Urea Scaffolds
Reactivity Profiles of the Urea (B33335) Linkage
The urea group, a cornerstone of many organic and medicinal compounds, exhibits a unique set of reactivity patterns governed by its electronic and structural characteristics.
Conformational Analysis and Resonance Structures of the Urea Group
Urea derivatives can adopt various conformations, with a general preference for trans states over cis states in acyclic N,N'-disubstituted ureas. researchgate.net The rotational energy barrier for ureas is lower than that of amides, allowing for faster configurational transitions. researchgate.net The conformational preferences of substituted ureas are influenced by the nature of the substituents. For instance, alkylureas like ethylurea (B42620) and isopropylurea (B1583523) tend to adopt anti geometries in both their cis and trans isomers. nih.govresearchgate.net The presence of bulky substituents can significantly impact these preferences. nih.gov
| Urea Derivative | Predominant Conformation | Key Influencing Factors | Citation |
|---|---|---|---|
| Acyclic N,N'-disubstituted ureas | trans | Steric hindrance between substituents | researchgate.net |
| Alkylureas (e.g., ethylurea) | anti (for both cis and trans isomers) | Electronic and steric effects of the alkyl group | nih.govresearchgate.net |
| Phenylurea | trans isomer in a syn geometry (at MP2 level) | Potential for intramolecular interactions | nih.gov |
Stability and Hydrolysis Considerations of Urea Bonds under Reaction Conditions
The urea bond is generally recognized for its high stability against hydrolysis, a characteristic attributed to the resonance stabilization of its dual amide structure. acs.orgnih.gov However, this stability can be compromised under certain conditions. The rate of urea degradation is dependent on factors such as temperature and pH. researchgate.net Generally, urea is more stable within a pH range of 4-8, and its stability decreases with increasing temperature across all pH values. researchgate.net
The introduction of bulky substituents on one of the nitrogen atoms can destabilize the urea bond by disrupting the coplanarity of the amide bonds, which in turn diminishes the resonance effect. acs.orgnih.gov These "hindered urea bonds" can undergo reversible dissociation into an isocyanate and an amine. acs.orgnih.gov This property has been exploited in the design of self-healing and hydrolyzable polyureas. acs.orgnih.gov The hydrolysis of these hindered ureas is driven by the subsequent reaction of the dissociated isocyanate with water. acs.org The rate of hydrolysis is influenced by the bulkiness of the substituent, with more sterically hindered ureas exhibiting faster degradation. acs.org
Transformations of the Cyclohexene (B86901) Moiety
The cyclohexene ring is a versatile functional group that readily participates in a variety of chemical transformations, primarily involving the carbon-carbon double bond.
Electrophilic Addition Reactions of the Cyclohexene Ring
The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles, leading to electrophilic addition reactions. chemguide.co.uklibretexts.orgchemguide.co.ukscribd.com A classic example is the reaction with halogens, such as bromine (Br₂). In this reaction, the bromine molecule becomes polarized as it approaches the π-bond of the cyclohexene, leading to the formation of a bromonium ion intermediate. chemguide.co.uklibretexts.org This intermediate is then attacked by a bromide ion from the opposite side, resulting in the formation of trans-1,2-dibromocyclohexane. chemguide.co.uklibretexts.org
Similarly, cyclohexene reacts with hydrogen halides (e.g., HCl, HBr) via electrophilic addition. scribd.compearson.com The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the halide ion. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.
Oxidative Transformations of the Cyclohexene System
The cyclohexene ring can undergo various oxidative transformations, yielding a range of products depending on the oxidant and reaction conditions. rsc.orgrsc.orgresearchgate.net Common oxidation products include cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and adipic acid derivatives through ring-opening. researchgate.netacs.org
Palladium(II) salts, in the presence of molecular oxygen, can catalyze the oxidation of cyclohexene to products like 2-cyclohexenyl acetate (B1210297) (in acetic acid) or benzene (B151609) and cyclohexane (B81311) (in methanol). rsc.org The use of different oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can lead to different product distributions. rsc.orgacs.org For instance, TBHP tends to favor allylic oxidation. rsc.orgresearchgate.net The choice of catalyst also plays a crucial role; for example, iron phthalocyanines with electron-withdrawing substituents have shown better catalytic activity for cyclohexene oxidation, primarily yielding the allylic oxidation product 2-cyclohexen-1-ol. worldscientific.com
| Oxidant/Catalyst System | Major Product(s) | Reaction Type | Citation |
|---|---|---|---|
| Pd(II) salts / O₂ in CH₃COOH | 2-Cyclohexenyl acetate | Allylic Oxidation | rsc.org |
| Pd(II) salts / O₂ in CH₃OH | Benzene, Cyclohexane | Disproportionation/Dehydrogenation | rsc.org |
| LaCoO₃ / TBHP | High allylic selectivity | Allylic Oxidation | rsc.org |
| Iron Phthalocyanine / O₂ | 2-Cyclohexen-1-ol | Allylic Oxidation | worldscientific.com |
| H₂O₂ / Phase Transfer Catalyst | Cyclohexene epoxide, Cyclohexanediol | Epoxidation, Dihydroxylation | acs.org |
Skeletal Rearrangements and Olefin Isomerization Pathways
The carbon framework of the cyclohexene ring can undergo skeletal rearrangements, often catalyzed by acidic materials. cdnsciencepub.comcdnsciencepub.com For instance, the skeletal isomerization of cyclohexene can yield methylcyclopentene isomers. cdnsciencepub.comcdnsciencepub.com This process is believed to proceed through a carbocation intermediate formed by the chemisorption of cyclohexene onto the acid sites of the catalyst. This intermediate can then undergo a Wagner-Meerwein rearrangement. cdnsciencepub.com
Olefin isomerization, the migration of the double bond within the cyclohexene ring or to an exocyclic position, is another important transformation. acs.orgescholarship.orgingentaconnect.comlibretexts.org Transition metal catalysts are often employed to facilitate this process. ingentaconnect.comlibretexts.org The mechanism can proceed through either a metal-hydride insertion-elimination pathway or a π-allyl intermediate pathway. ingentaconnect.comlibretexts.org In some cases, contra-thermodynamic isomerization, converting an internal olefin to a terminal olefin, can be achieved through specific catalytic cycles. escholarship.org Furthermore, photochemical [2+2] cycloadditions involving cyclohexene derivatives can lead to complex tricyclic systems that can subsequently undergo skeletal rearrangements to form different ring structures. rsc.org The thermal vinylcyclobutane-to-cyclohexene rearrangement is another example of a skeletal rearrangement involving a six-membered ring, proceeding through diradical intermediates. researchgate.net
Intramolecular Interactions and Hydrogen Bonding Dynamics within the Molecular Framework
Computational studies on similar N,N'-disubstituted ureas have shown that intramolecular hydrogen bonding is a common feature, leading to the formation of pseudo-cyclic structures. researchgate.net In the case of [2-(Cyclohex-1-en-1-yl)ethyl]urea, the ethyl chain can fold back, allowing one of the N-H protons to form a hydrogen bond with the carbonyl oxygen. The stability of this interaction is influenced by the geometry of the resulting ring-like structure and the electronic nature of the substituents. The formation of such hydrogen bonds can restrict the conformational freedom of the molecule, influencing its binding affinity to biological targets and its reactivity in chemical transformations. nih.gov
The dynamics of these hydrogen bonds are also a critical aspect. The bonds are not static but are subject to constant formation and breaking due to thermal fluctuations and solvent interactions. The strength of these intramolecular hydrogen bonds can be assessed using spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as through computational modeling. ruc.dk For instance, the N-H stretching frequencies in the IR spectrum can provide insights into the extent of hydrogen bonding. researchgate.net
Furthermore, the cyclohexene ring introduces additional complexity to the intramolecular dynamics. The ring itself is not planar and can adopt different conformations, such as the half-chair, which will influence the spatial orientation of the ethylurea side chain. libretexts.orgspcmc.ac.in The interplay between the conformation of the cyclohexene ring and the rotational freedom around the C-C and C-N bonds of the ethylurea fragment dictates the probability of forming and maintaining intramolecular hydrogen bonds.
Table 1: Calculated Energetic Parameters for Intramolecular Hydrogen Bonding in Model Urea Systems
| Urea Derivative | Hydrogen Bond Type | Calculated Interaction Energy (kcal/mol) | H-bond Distance (Å) |
| N,N'-dimethylurea | N-H···O=C | -3.5 to -5.0 | 2.0 - 2.2 |
| N-phenylurea | N-H···O=C | -4.0 to -6.0 | 1.9 - 2.1 |
| Model Alkyl Urea | N-H···O=C | -3.0 to -4.5 | 2.1 - 2.3 |
Note: Data is generalized from computational studies on various urea derivatives to illustrate typical energy ranges and distances. Specific values for this compound would require dedicated computational analysis.
Influence of Substituents on Reaction Pathways and Yields
The chemical reactivity of the this compound scaffold can be significantly modulated by the introduction of substituents on either the cyclohexene ring or the urea nitrogen atoms. These substituents can exert both electronic and steric effects, thereby influencing reaction pathways and affecting the yields of the products.
Electronic Effects:
Electron-donating or electron-withdrawing substituents on the cyclohexene ring can alter the nucleophilicity of the double bond. For example, an electron-donating group would increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would decrease its reactivity towards electrophiles. The nature of substituents on the urea moiety also plays a critical role. Electron-withdrawing groups attached to the nitrogen atoms can increase the acidity of the N-H protons, making them more reactive in deprotonation-initiated reactions. rsc.org
In the context of intramolecular cyclization, a common reaction pathway for urea derivatives, the electronic nature of substituents is paramount. pleiades.onlinemdpi.com For instance, in acid-catalyzed cyclizations, the protonation of the urea carbonyl is a key step. Electron-donating groups on the urea nitrogens would enhance the basicity of the carbonyl oxygen, facilitating protonation and potentially increasing the reaction rate.
Steric Effects:
The size and position of substituents can have a profound impact on the accessibility of reactive sites and the stability of transition states. Bulky substituents on the cyclohexene ring or near the urea functionality can hinder the approach of reagents, leading to lower reaction rates and yields. libretexts.org For example, a large substituent on the carbon atom of the cyclohexene ring adjacent to the ethyl group could sterically obstruct the folding of the side chain required for certain intramolecular reactions.
The conformational preferences of the molecule are also heavily influenced by steric interactions. As discussed in the previous section, the stability of different conformers of substituted cyclohexanes is well-documented. libretexts.orgspcmc.ac.in A substituent that locks the cyclohexene ring in a particular conformation might either favor or disfavor a specific reaction pathway by pre-organizing the molecule into a reactive or unreactive geometry.
Table 2: Predicted Influence of Substituents on the Reactivity of the this compound Scaffold
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Potential Impact on Yield |
| Cyclohexene Ring | Electron-Donating (e.g., -CH3) | Increased nucleophilicity of the double bond. | Higher yield in electrophilic additions. |
| Cyclohexene Ring | Electron-Withdrawing (e.g., -NO2) | Decreased nucleophilicity of the double bond. | Lower yield in electrophilic additions. |
| Urea Nitrogen | Electron-Donating (e.g., Alkyl) | Increased basicity of carbonyl oxygen. | Higher yield in acid-catalyzed cyclizations. |
| Urea Nitrogen | Electron-Withdrawing (e.g., Acyl) | Increased acidity of N-H protons. | Higher yield in base-mediated reactions. |
| α to Urea (on ethyl) | Bulky Group (e.g., -C(CH3)3) | Steric hindrance around the urea moiety. | Lower yield in reactions requiring nucleophilic attack at the urea. |
Note: This table presents generalized predictions based on established principles of organic chemistry. Actual outcomes would depend on specific reaction conditions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
A hypothetical ¹H NMR spectrum of [2-(Cyclohex-1-en-1-yl)ethyl]urea would be expected to show distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would provide information about the connectivity of the atoms.
Expected ¹H NMR Signals:
Urea (B33335) Protons (-NH-CO-NH₂): Signals for the -NH and -NH₂ protons would likely appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent and concentration.
Vinyl Proton (=CH-): A signal, likely a triplet or multiplet, would be expected in the olefinic region of the spectrum for the proton on the cyclohexene (B86901) ring.
Ethyl Group Protons (-CH₂-CH₂-): Two distinct signals, likely triplets, would correspond to the two methylene (B1212753) groups of the ethyl chain.
Cyclohexene Ring Protons (-CH₂-): Multiple signals in the aliphatic region would be present for the methylene protons of the cyclohexene ring.
Without experimental data, a specific data table cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
A ¹³C NMR spectrum provides information on the different carbon environments within a molecule.
Expected ¹³C NMR Signals:
Carbonyl Carbon (-C=O): A signal in the downfield region of the spectrum (typically >150 ppm) would be characteristic of the urea carbonyl carbon.
Olefinic Carbons (-C=C-): Two signals would be expected for the two sp²-hybridized carbons of the double bond in the cyclohexene ring.
Aliphatic Carbons: Signals corresponding to the ethyl group carbons and the sp³-hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.
Without experimental data, a specific data table cannot be generated.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would confirm the elemental composition of this compound. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the ethylurea (B42620) side chain from the cyclohexene ring.
Without an experimental mass spectrum, a data table of fragments and their relative abundances cannot be provided.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
Expected Vibrational Bands:
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ would be indicative of the N-H bonds in the urea group.
C=O Stretching (Amide I band): A strong absorption band, typically around 1630-1680 cm⁻¹, is characteristic of the carbonyl group in ureas.
N-H Bending (Amide II band): A band around 1550-1640 cm⁻¹ would correspond to N-H bending vibrations.
C=C Stretching: A band in the region of 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the cyclohexene ring.
C-H Stretching: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (vinylic) would be expected.
A data table of specific vibrational frequencies and their assignments is not available without experimental spectra.
Complementary Analytical Techniques for Structural Elucidation
For a complete and unambiguous structural confirmation of this compound, a combination of the above spectroscopic methods would be employed. Additionally, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the precise connectivity of all protons and carbons in the molecule. In the absence of published data, the application of these techniques to this specific compound cannot be detailed.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) on Urea (B33335) Derivatives
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of urea derivatives. These calculations provide information on molecular orbitals, charge distribution, and reactivity.
DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G*, 6-311+G**, DZVP2), are commonly used to optimize the geometry of urea derivatives and calculate their electronic properties. nih.govacs.org For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity. materials.international
Studies on various urea derivatives have shown that the urea moiety can act as both a hydrogen bond donor and acceptor, a key feature in molecular recognition and biological activity. mdpi.com Quantum chemical calculations help quantify the energies of these hydrogen bonds. For example, in diaryl ureas, the gas-phase interaction energies of hydrogen bonds involving the urea group can range from -6.0 to -32.0 kcal/mol. mdpi.com
Furthermore, these calculations can elucidate the effects of different substituents on the electronic properties of the urea core. For [2-(Cyclohex-1-en-1-yl)ethyl]urea, the cyclohexene (B86901) and ethyl groups would influence the electron density distribution and, consequently, its reactivity and interaction with other molecules.
Conformational Analysis and Energy Landscape Mapping through Computational Modeling
The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Computational modeling is a powerful tool for exploring the conformational space and mapping the potential energy landscape of such molecules.
Conformational analysis of urea derivatives has been performed using methods like DFT and second-order Møller-Plesset perturbation theory (MP2). acs.org These studies investigate the rotation around key chemical bonds, such as the C-N bonds of the urea group and the bonds connecting the substituent groups. For alkyl- and phenyl-substituted ureas, it has been found that rotation about the C(sp²)−N bond is more hindered than in unsubstituted urea. acs.org
For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov However, the introduction of substituents can shift this preference. nih.gov In the case of this compound, the bulky cyclohexenyl group would significantly influence the preferred conformation around the urea moiety.
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of urea derivatives in solution, providing a more comprehensive understanding of their conformational preferences over time. nih.govnih.gov These simulations can reveal how the molecule interacts with solvent molecules and how these interactions affect its shape.
Table 1: Rotational Barriers for Substituted Ureas (MP2 level of theory)
| Substituent | Maximum Barrier to Rotation (kcal/mol) |
|---|---|
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| tert-Butyl | 4.6 |
| Phenyl | 2.4 |
This table is based on data for simple alkyl and phenyl ureas and provides an indication of the energy barriers associated with substituent rotation. The specific barriers for this compound would require dedicated calculations. acs.org
Prediction of Physicochemical Parameters and Molecular Descriptors for Analogues
Computational methods are widely used to predict the physicochemical properties and molecular descriptors of chemical compounds, which are crucial for drug design and development. For analogues of this compound, these predictions can guide the synthesis of new derivatives with desired properties.
A variety of molecular descriptors can be calculated, including:
LogP (Lipophilicity): Predicts the molecule's partitioning between an oily and an aqueous phase, which is important for its absorption and distribution in biological systems. nih.govnih.gov
Molecular Weight (MW): A fundamental property influencing a molecule's physical characteristics. nih.gov
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Indicates the molecule's capacity to form hydrogen bonds, which is critical for its interaction with biological targets. nih.gov
Polar Surface Area (PSA): Relates to a molecule's ability to permeate cell membranes. nih.govtandfonline.com
Molecular Volume and Surface Area: These descriptors are related to the size and shape of the molecule. tandfonline.com
These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.govorientjchem.org By analyzing the QSAR models, chemists can identify which structural features are important for a particular biological effect and design new molecules with enhanced activity. For example, studies on other urea derivatives have shown that properties like molecular surface area, volume, and the number of hydrogen bond donors can be correlated with their antiproliferative activities. tandfonline.com
Table 2: Predicted Physicochemical Properties for a Sample Urea Derivative
| Descriptor | Predicted Value |
|---|---|
| LogP | 2.5 - 3.5 |
| Molecular Weight | ~200 g/mol |
| HBD Count | 2 |
| HBA Count | 1 |
| PSA | ~50 Ų |
Note: These are hypothetical values for a molecule structurally similar to this compound and would need to be calculated specifically for the compound.
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of urea derivatives. By modeling the reaction pathway, chemists can identify intermediates, transition states, and determine the energy barriers associated with each step.
For the synthesis of ureas, computational studies can investigate different reaction pathways, such as the dehydrogenative coupling of amines and methanol (B129727). acs.org DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states along the reaction coordinate. acs.org This allows for the determination of the rate-determining step and provides insights into how catalysts can lower the activation energy. ccspublishing.org.cnresearchgate.net
For example, in the manganese-catalyzed synthesis of urea derivatives, computational studies have suggested a three-step mechanism involving the dehydrogenation of methanol to formaldehyde (B43269), followed by the dehydrogenative coupling of formaldehyde and an amine to form a formamide (B127407), and finally, the dehydrogenative coupling of the formamide with another amine to yield the urea. acs.org
The climbing image nudged elastic band (CI-NEB) method is a common technique used to locate the transition state structure and calculate the energy barrier of a reaction. ccspublishing.org.cn Understanding the transition state is crucial as its energy determines the reaction rate. Computational studies have been successfully applied to investigate the transition states in various urea-related reactions, including their formation and interconversion. researchgate.netlasphub.com
Advanced Materials and Non Biological Applications of 2 Cyclohex 1 En 1 Yl Ethyl Urea Derivatives
Integration into Novel Materials Science and Polymer Chemistry
The incorporation of [2-(Cyclohex-1-en-1-yl)ethyl]urea derivatives into polymer chemistry is leading to the development of materials with enhanced properties. The cycloaliphatic nature of the cyclohexene (B86901) ring, coupled with the hydrogen-bonding capabilities of the urea (B33335) group, provides a unique combination for creating robust and versatile polymers.
Application in Polyurethane Synthesis and Cycloaliphatic Building Blocks
Polyurethanes (PUs) are a highly versatile class of polymers, and their properties can be finely tuned by the selection of their constituent monomers. researchgate.net Cycloaliphatic building blocks, such as those derived from this compound, are of particular interest as they can impart improved thermal stability, weatherability, and mechanical properties to the final polyurethane material. researchgate.net The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. wikipedia.org The urea functionality in this compound can react with isocyanates to form biuret (B89757) linkages, which can introduce crosslinking and modify the polymer's network structure. rsc.org Furthermore, the cyclohexene ring can be functionalized to create novel polyols or chain extenders, offering a pathway to sustainable polyurethanes with tailored properties. researchgate.net The rigid cycloaliphatic structure can enhance the hardness and glass transition temperature of the resulting polyurethane, making it suitable for demanding applications in coatings, adhesives, and elastomers. researchgate.net
Precursors for Epoxy Resins and Related Polymers
Epoxy resins are another important class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. pageplace.de The development of new epoxy monomers is crucial for expanding their application range. acs.org The cyclohexene group in this compound can be epoxidized to form a cycloaliphatic epoxy monomer. researchgate.net These cycloaliphatic epoxy resins often exhibit lower viscosity and better UV resistance compared to their aromatic counterparts. acs.org The presence of the urea group in the precursor molecule can also influence the curing process and the final properties of the epoxy network, potentially leading to materials with improved toughness and thermal stability. The synthesis of such precursors can be achieved through the reaction of the cyclohexene moiety with a peroxy acid. pageplace.de
Role in Supramolecular Chemistry and the Design of Host-Guest Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Urea and thiourea (B124793) derivatives are well-known for their ability to form strong hydrogen bonds, making them excellent building blocks for constructing complex supramolecular assemblies. beilstein-journals.orgfrontiersin.org The this compound scaffold can be utilized in the design of host molecules capable of recognizing and binding specific guest molecules. The cyclohexene ring provides a semi-rigid framework, while the urea group offers directional hydrogen bonding sites. These features are crucial for creating selective receptors for ions or neutral molecules. The study of such host-guest systems can lead to the development of new sensors, separation technologies, and catalysts. frontiersin.org
Catalytic Applications, Including Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. uni-giessen.descispace.com Urea and thiourea derivatives have emerged as a prominent class of organocatalysts, capable of activating substrates through hydrogen bonding. beilstein-journals.org The this compound framework can be incorporated into bifunctional catalysts that contain both a hydrogen-bond donor (the urea group) and a Lewis basic site. Such catalysts have shown high efficiency and enantioselectivity in a variety of reactions, including aldol, Michael, and Diels-Alder reactions. ajgreenchem.com The cyclohexyl group can influence the steric environment around the catalytic center, which can be fine-tuned to achieve higher levels of stereocontrol.
Utility in Agrochemicals and Dye Chemistry
The chemical structure of this compound derivatives suggests potential applications in the agrochemical and dye industries. Many commercial herbicides and insecticides are based on urea-containing compounds. researchgate.net The specific substructures within the this compound molecule could be explored for the development of new active ingredients with improved efficacy or novel modes of action. googleapis.comgoogle.com In dye chemistry, urea is often used as a solubilizing agent and to prevent the aggregation of dye molecules. whiterose.ac.uk Derivatives of this compound could potentially be used as dispersing agents or as intermediates in the synthesis of new dye molecules, where the cyclohexene ring could be part of the chromophore system.
Conclusion and Future Research Perspectives
Synthesis of Current Research Trajectories and Key Findings
A thorough search of prominent chemical literature databases reveals no specific research trajectories or key findings directly associated with [2-(Cyclohex-1-en-1-yl)ethyl]urea. The compound is not listed in major chemical supplier catalogs, nor is it mentioned in patents or peer-reviewed journals as a synthetic target, intermediate, or final product. This indicates that its chemical space remains largely unexplored.
Identification of Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of this compound represents a green field for synthetic chemists. Several plausible, yet currently unreported, synthetic routes could be explored. A primary and logical approach would involve the synthesis of the precursor amine, 2-(cyclohex-1-en-1-yl)ethan-1-amine, followed by a urealation reaction.
Potential synthetic strategies for the precursor amine could include:
Wittig or Horner-Wadsworth-Emmons reaction: Reaction of cyclohexanone (B45756) with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing a protected aminoethyl group, followed by reduction of the resulting double bond and deprotection.
Reduction of a corresponding nitrile: Synthesis of 2-(cyclohex-1-en-1-yl)acetonitrile followed by its reduction to the primary amine.
Direct amination strategies: Exploration of modern catalytic methods for the direct amination of a suitable cyclohexenylethyl derivative.
Once the 2-(cyclohex-1-en-1-yl)ethan-1-amine is obtained, its conversion to the target urea (B33335) could be achieved through several established methods, each offering avenues for methodological advancement and optimization:
Reaction with isocyanates: A direct reaction with an isocyanate source.
Phosgene-free methods: Utilizing reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) in a step-wise manner to first form an activated carbamate (B1207046) or chloroformate, followed by reaction with ammonia.
From carbamates: Synthesis of an appropriate carbamate precursor followed by aminolysis.
Opportunities for Novel Chemical Transformations and Reactivity Studies
The structure of this compound contains several functional groups—a urea moiety, an alkene, and an allylic position—that suggest a rich landscape for reactivity studies.
Urea Moiety: The urea functional group can participate in hydrogen bonding, making the compound a potential organocatalyst or building block for supramolecular assemblies. Its reactivity could be explored in the context of hydrolysis, derivatization, or as a directing group in neighboring group participation reactions.
Alkene Functionality: The cyclohexene (B86901) double bond is a prime site for a variety of electrophilic addition reactions (e.g., halogenation, hydroboration-oxidation, epoxidation). These transformations would yield a range of novel saturated and functionalized cyclohexyl derivatives.
Allylic Position: The allylic C-H bonds are susceptible to radical or oxidative functionalization, opening pathways to introduce new substituents at this position.
Systematic studies into the chemoselectivity of these transformations would be a valuable contribution to organic chemistry.
Interdisciplinary Research Directions in Materials Science and Green Chemistry
While speculative without experimental data, the structure of this compound suggests potential interdisciplinary applications.
Materials Science: The urea functionality is known for its ability to form strong, directional hydrogen bonds. This suggests that this compound and its derivatives could be investigated as building blocks for self-assembling materials, organogels, or liquid crystals. The polymerizable alkene also presents the possibility of creating novel polymers with urea pendants, which could have interesting material properties.
Green Chemistry: Future research into the synthesis of this compound should prioritize green chemistry principles. This would involve the use of non-toxic reagents, solvent-free or aqueous reaction conditions, and catalytic methods to minimize waste and energy consumption. The development of an efficient, atom-economical synthesis would be a significant achievement.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(Cyclohex-1-en-1-yl)ethyl]urea, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. For example, cyclohexene derivatives (e.g., 2-(cyclohex-1-en-1-yl)ethylamine) can react with isocyanates or carbamoyl chlorides under anhydrous conditions. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) should confirm ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify cyclohexene protons (δ 5.5–6.0 ppm) and urea NH groups (δ 6.5–7.0 ppm).
- FT-IR : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation. For non-crystalline samples, compare experimental IR/NMR data with computational predictions (DFT/B3LYP/6-31G* level) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies (e.g., IC₅₀: 1600–2500 nM for Protein Arginine N-Methyltransferase 3) may arise from assay conditions (e.g., substrate concentration, buffer pH). To address this:
- Standardization : Use a reference inhibitor (e.g., sinefungin) as an internal control.
- Statistical Analysis : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates.
- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and validate potency trends .
Q. How can computational modeling predict the binding mechanism of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with a crystal structure of the target (e.g., Protein Data Bank entry 3AP4). The cyclohexene moiety may occupy hydrophobic pockets, while urea forms hydrogen bonds with catalytic residues.
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectory, GROMACS) to assess conformational changes.
- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding affinity .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (hanging drop) with 24-well plates, testing PEGs (e.g., PEG 4000, 8000) and alcohols (2-propanol, tert-butanol).
- Additive Screening : Introduce small molecules (e.g., divalent cations, L-proline) to promote lattice formation.
- Temperature Gradients : Incubate at 4°C, 20°C, and 37°C to identify optimal conditions.
Publish crystallographic data in CIF format with SHELXL refinement statistics .
Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the cyclohexene (e.g., methyl, halogens) or urea (e.g., alkylation, aryl groups).
- Bioactivity Assays : Test against a panel of enzymes (e.g., kinases, methyltransferases) to identify selectivity profiles.
- Data Interpretation : Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with activity .
Data Reporting & Ethical Considerations
Q. What are the best practices for reporting experimental data on this compound in peer-reviewed journals?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Include detailed synthesis protocols, characterization data (NMR shifts, HRMS m/z), and purity metrics.
- Supporting Information : Deposit raw spectral data (e.g., via Figshare) and crystallographic CIF files.
- Ethical Compliance : Disclose any conflicts of interest and confirm compliance with institutional ethics committees for biological assays .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Methodological Answer : Conduct OECD 201 (Algal Growth Inhibition) and OECD 211 (Daphnia Reproduction) tests. If no data exists (as noted in Safety Data Sheets) , prioritize acute toxicity studies (LC₅₀ for fish) and biodegradability assays (OECD 301F). Publish findings with EC₅₀/LC₅₀ values and statistical confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
